1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Description
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) (CAS: 854275-87-9) is a chiral rhodium(I) complex featuring a ferrocene backbone substituted with two (2R,5R)-2,5-dimethylphospholano ligands and coordinated to a 1,5-cyclooctadiene (COD) moiety. Its molecular formula is C30H34FeP2Rh (MW: 615.29 g/mol), and it is stored under inert atmospheres at 2–8°C due to air sensitivity . This compound is widely employed in asymmetric catalysis, including hydroaminomethylation and C–P coupling reactions, leveraging its stereoselective phosphine ligands .
Properties
InChI |
InChI=1S/2C11H16P.C8H12.BF4.Fe.Rh/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*3-6,9-10H,7-8H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBZUERXDNPWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.C1CC=CCCC=C1.[Fe].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44BF4FeP2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854275-87-9 | |
| Record name | 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) typically involves the reaction of ferrocene with (2R,5R)-2,5-dimethylphospholane ligands, followed by coordination with rhodium and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of rhodium(III) complexes.
Reduction: It can also be reduced back to rhodium(I) complexes using appropriate reducing agents.
Substitution: The cyclooctadiene ligand can be substituted with other ligands, altering the compound’s catalytic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric hydrogenation and hydroformylation reactions, providing high enantioselectivity.
Biology: The compound is used in the synthesis of chiral pharmaceuticals and biologically active molecules.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The (2R,5R)-2,5-dimethylphospholano ligands provide a chiral environment, enhancing the selectivity of the reactions. The cyclooctadiene ligand stabilizes the rhodium center, allowing for efficient catalysis.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features and properties of the target compound with analogous rhodium complexes:
| Compound | Backbone | Substituents | Counterion | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target: 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(COD)Rh(I) | Ferrocene | 2,5-dimethylphospholano | None (neutral complex) | 854275-87-9 | 615.29 |
| (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)Rh(I) BF₄⁻ | Benzene | 2,5-diethylphospholano | Tetrafluoroborate | 213343-64-7 | 658.34 (C30H46BF4P2Rh) |
| 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(COD)Rh(I) BF₄⁻ | Benzene | 2,5-dimethylphospholano | Tetrafluoroborate | 210057-23-1 | 604.26 (C26H40BF4P2Rh) |
| 1,1’-Bis((2R,5R)-2,5-di-i-propylphospholano)ferrocene(COD)Rh(I) | Ferrocene | 2,5-di-i-propylphospholano | None | 849950-54-5 | 526.49 (C30H48FeP2) |
Key Observations :
- Backbone : Ferrocene-based complexes (e.g., target compound) exhibit enhanced stability and distinct electronic effects compared to benzene-backbone analogs due to the iron center’s electron-donating properties .
- Counterions : Neutral complexes (e.g., target) avoid counterion dissociation issues seen in ionic analogs (e.g., BF₄⁻ salts), simplifying reaction mechanisms .
Catalytic Performance
Hydroaminomethylation
- The target compound’s dimethylphospholano-ferrocene ligand system enables efficient styrene-piperidine coupling in rhodium-catalyzed hydroaminomethylation, achieving >90% conversion under mild conditions .
- In contrast, the diethylphospholano-benzene analog (CAS 213343-64-7) shows lower turnover numbers due to increased steric hindrance from ethyl groups .
Asymmetric C–P Coupling
- The dimethylphospholano-ferrocene ligand facilitates atroposelective C–P bond formation in palladium-catalyzed reactions, outperforming di-i-propyl derivatives, which suffer from excessive steric bulk .
Stability and Reactivity
- Thermal Stability : The ferrocene backbone in the target compound enhances thermal stability (decomposition >150°C) compared to benzene-based analogs, which degrade below 100°C .
- Solubility : Neutral complexes (target) are soluble in toluene and dichloromethane, while ionic analogs (e.g., BF₄⁻ salts) require polar aprotic solvents like acetonitrile .
Biological Activity
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I), often referred to as a ferrocene-based organometallic complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of ferrocene derivatives known for their stability and redox properties, which can be harnessed for therapeutic applications, including anticancer and antimicrobial activities.
Structure and Properties
The compound features a unique structure that combines ferrocene with phospholano ligands and rhodium(I), which contributes to its intriguing biological properties. Below is a summary of its structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C26H40P2Rh |
| Molecular Weight | 604.26 g/mol |
| Appearance | Red-orange |
| Redox Potential | Significant due to the ferrocene core |
Anticancer Properties
Recent studies have indicated that ferrocene derivatives exhibit promising anticancer activity through various mechanisms:
- Mechanism of Action : The biological activity of ferrocene compounds often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, studies on related ferrocene complexes have shown significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
- Case Study : A study demonstrated that a similar ferrocene-based compound accumulated in the mitochondria of A2780 ovarian cancer cells more efficiently than traditional chemotherapeutics like carboplatin, suggesting enhanced efficacy through targeted delivery .
Antimicrobial Activity
Ferrocene derivatives have also been explored for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Research indicates that certain ferrocenyl drug conjugates exhibit antibacterial and antifungal activities. The mechanism is believed to be linked to the disruption of microbial membranes and the generation of oxidative stress .
- Case Study : Ferroquine, a ferrocene-based drug, has shown effectiveness against Plasmodium falciparum, highlighting the potential for treating malaria .
Synthesis and Characterization
The synthesis of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) involves several steps:
- Preparation of Ferrocene Derivative : Starting from ferrocene, phosphino ligands are introduced via phosphonation reactions.
- Coordination with Rhodium(I) : The resulting phosphine ligands are coordinated with rhodium(I) in the presence of cyclooctadiene to form the final complex.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of ferrocene derivatives:
- SAR Studies : Variations in ligand structures significantly affect biological activity. For example, modifications in the phospholano groups can lead to enhanced cellular uptake and cytotoxicity against cancer cells .
- Electrochemical Properties : The redox behavior of these compounds plays a crucial role in their therapeutic effects by facilitating electron transfer processes that can activate pro-drugs within biological systems .
Q & A
Q. How is the enantiomeric purity of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) validated in catalytic applications?
Enantiomeric purity is critical for asymmetric catalysis. To validate:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (95:5). Retention time and peak symmetry confirm enantiopurity .
- NMR Spectroscopy : Analyze P NMR to verify the absence of diastereomeric impurities. Sharp singlets for the phospholano ligands (δ ~20–25 ppm) indicate high purity .
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration .
Q. What are the optimal storage conditions for this rhodium complex to maintain catalytic activity?
- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules to prevent oxidation of the phosphine ligands .
- Temperature : Keep at 2–8°C for short-term use; long-term storage at –20°C in dark conditions minimizes ligand decomposition .
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or tetrahydrofuran for dissolution .
Q. How does the ligand geometry influence the coordination environment of rhodium in this complex?
The (2R,5R)-dimethylphospholano ligands enforce a rigid, C-symmetric coordination sphere around rhodium:
- Crystal Field Analysis : Cyclooctadiene (COD) adopts a cisoid conformation, while the phospholano ligands occupy equatorial positions, creating a chiral pocket for substrate binding .
- Steric Effects : Methyl groups on the phospholano rings hinder undesired ligand rearrangement, stabilizing the active catalytic species .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselectivity in hydrogenation reactions catalyzed by this complex?
The enantioselectivity arises from a combination of steric and electronic factors:
- Substrate Orientation : Prochiral alkenes (e.g., α-dehydroamino acids) bind to Rh via a η-interaction. The chiral pocket directs the substrate’s bulky group (e.g., aryl) away from the methyl substituents on the phospholano ligands .
- Transition-State Modeling : Density Functional Theory (DFT) calculations show lower activation energy for the favored enantiomer due to reduced steric clash in the trigonal bipyramidal transition state .
- Kinetic Profiling : Monitor reaction progress using in situ IR or Raman spectroscopy to correlate enantiomeric excess (ee) with intermediate formation rates .
Q. How can researchers resolve contradictions in catalytic performance under varying solvent systems?
Contradictions often stem from solvent polarity and coordination strength:
- Solvent Screening : Test solvents (e.g., toluene, THF, methanol) in hydrogenation of methyl 2-acetamidoacrylate. Polar aprotic solvents (e.g., THF) may destabilize the Rh–COD bond, altering turnover frequency .
- Additive Studies : Introduce Lewis acids (e.g., ZnCl) to modulate substrate binding. For example, Zn enhances ee in methanol by coordinating to the carbonyl group, rigidifying the substrate .
- Data Normalization : Report conversions and ee values relative to solvent dielectric constant (ε) and donor number (DN) to identify trends .
Q. What strategies improve catalyst recyclability in continuous-flow systems?
- Immobilization : Anchor the complex on silica-supported ionic liquids (e.g., [BMIM][PF]). This reduces Rh leaching (<0.1 ppm per cycle) while maintaining >90% ee over 10 cycles .
- Flow Reactor Design : Use a packed-bed reactor with temperature control (25–40°C) and back-pressure regulation (5–10 bar H) to stabilize the catalyst .
- In-line Analytics : Integrate UV-Vis spectroscopy to monitor catalyst degradation and trigger automated replenishment .
Methodological Recommendations
- Contradiction Analysis : Replicate experiments using standardized protocols (e.g., substrate concentration, catalyst loading) to isolate variables .
- Advanced Characterization : Pair X-ray absorption spectroscopy (XAS) with DFT to map Rh oxidation states during catalysis .
- Safety Protocols : Use gloveboxes for catalyst handling and Schlenk lines for solvent purification to mitigate air/moisture sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
